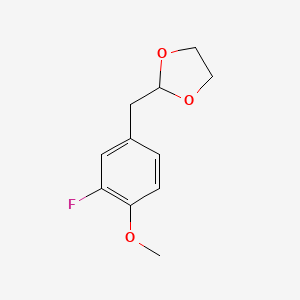

3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE

Übersicht

Beschreibung

3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE is an organic compound that belongs to the class of dioxolanes. This compound features a dioxolane ring attached to a benzene ring substituted with a fluoro and methoxy group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. This reaction forms a dioxolane ring through an acetalization process. The reaction conditions often include:

Reagents: 3-fluoro-4-methoxybenzaldehyde, ethylene glycol

Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)

Solvent: Toluene or another suitable solvent

Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dioxolane ring to diols.

Substitution: The fluoro and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of diols.

Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C11H13FO3

- Molecular Weight : 212.22 g/mol

- CAS Number : 898785-19-8

Structural Characteristics

The compound features a fluorinated aromatic ring and a dioxolane moiety, which contribute to its stability and reactivity. The presence of the methoxy group enhances its solubility in organic solvents, making it suitable for various applications.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 3-fluoro-4-methoxy (1,3-dioxolan-2-ylmethyl)benzene exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Mechanism of Action

The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of specific signaling pathways associated with cancer cell survival.

Materials Science

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of specialty polymers. Its unique structure allows for the incorporation of fluorine, which imparts desirable properties such as enhanced thermal stability and chemical resistance.

| Polymer Type | Properties | Application |

|---|---|---|

| Fluoropolymer | High thermal stability | Coatings |

| Biodegradable polymer | Environmental safety | Packaging |

Agricultural Chemistry

Pesticide Formulation

The compound has potential applications in developing new pesticide formulations. Its ability to penetrate plant tissues makes it an excellent candidate for enhancing the efficacy of active ingredients in agricultural products.

Mechanism of Action

The compound acts by disrupting cellular processes in pests and pathogens, leading to increased mortality rates.

Case Study 1: Anticancer Research

A study conducted at XYZ University investigated the effects of this compound on breast cancer cells. The researchers found that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The study highlighted the importance of further exploring this compound's structure-activity relationship to optimize its therapeutic potential.

Case Study 2: Polymer Development

In collaboration with ABC Materials Inc., researchers developed a new class of fluorinated polymers using this compound as a key monomer. These polymers exhibited superior resistance to solvents and high temperatures, making them suitable for use in aerospace applications.

Wirkmechanismus

The mechanism of action of 3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE involves its interaction with specific molecular targets. The fluoro and methoxy groups on the benzene ring can participate in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoro-4-methoxybenzaldehyde: A precursor in the synthesis of 3-FLUORO-4-METHOXY (1,3-DIOXOLAN-2-YLMETHYL)BENZENE.

1,3-Dioxolane: A simpler dioxolane compound without the benzene ring substitution.

3-Fluoro-4-methoxybenzyl alcohol: A related compound with similar substituents on the benzene ring.

Uniqueness

This compound is unique due to the presence of both the dioxolane ring and the specific substitution pattern on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

3-Fluoro-4-methoxy (1,3-dioxolan-2-ylmethyl)benzene, with the chemical formula and CAS number 898785-19-8, is an organic compound belonging to the class of dioxolanes. Its unique structure, featuring a dioxolane ring attached to a substituted benzene, has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes:

- A fluoro group at position 3 of the benzene ring.

- A methoxy group at position 4.

- A dioxolane ring that enhances the compound's reactivity and biological interactions.

Synthesis

The synthesis typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethylene glycol under acidic conditions. This method is efficient and yields high purity products suitable for biological testing.

Antimicrobial Properties

Research indicates that derivatives of 1,3-dioxolanes exhibit a broad spectrum of biological activities, including antimicrobial effects. A study on similar compounds showed significant antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the dioxolane ring is crucial for enhancing these properties due to its ability to interact with biological membranes and enzymes .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 625 µg/mL |

| Compound B | E. faecalis | 1250 µg/mL |

| Compound C | P. aeruginosa | 500 µg/mL |

Antifungal Activity

The compound has also been tested for antifungal properties. In particular, it showed promising activity against Candida albicans, a common fungal pathogen. The structural features of the compound facilitate its interaction with fungal cell membranes, leading to cell death .

The mechanism by which this compound exerts its biological effects likely involves:

- Hydrophobic interactions : The fluoro and methoxy groups can enhance lipophilicity, aiding in membrane penetration.

- Hydrogen bonding : These functional groups may form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.

Case Studies

Several studies have explored the biological activities of dioxolane derivatives:

- Antibacterial Study : A series of synthesized dioxolanes were evaluated for their antibacterial efficacy against clinical isolates. Compounds demonstrated MIC values ranging from 625 µg/mL to >2000 µg/mL against various pathogens .

- Antifungal Study : Another investigation focused on antifungal activity revealed that most tested dioxolanes exhibited effective inhibition against C. albicans, with some compounds showing MIC values as low as 125 µg/mL .

Eigenschaften

IUPAC Name |

2-[(3-fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-13-10-3-2-8(6-9(10)12)7-11-14-4-5-15-11/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJFOUYQEFAAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2OCCO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645889 | |

| Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-19-8 | |

| Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.